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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

experimental design of combination therapy involving AZD0156, a potent and selective ATM

kinase inhibitor, and olaparib, a PARP inhibitor. This combination leverages the principle of

synthetic lethality to enhance anti-tumor efficacy, particularly in cancers with defects in the DNA

Damage Response (DDR) pathway.

Introduction and Scientific Rationale
The combination of AZD0156 and olaparib is a promising anti-cancer strategy that exploits the

concept of synthetic lethality. Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor,

effectively traps PARP on DNA at the site of single-strand breaks.[1][2] This leads to the

accumulation of DNA double-strand breaks (DSBs) during replication.[2][3] In cancer cells with

a compromised homologous recombination (HR) repair pathway, such as those with BRCA1/2

mutations, these DSBs cannot be efficiently repaired, leading to cell death.[2][4]

However, cancer cells can develop resistance to PARP inhibitors by utilizing other DNA repair

pathways, including those regulated by the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is

a critical sensor of DSBs and initiates a signaling cascade to orchestrate cell cycle arrest and

DNA repair.[5][6]

AZD0156 is a potent and selective inhibitor of ATM kinase.[5][7] By inhibiting ATM, AZD0156
prevents the activation of downstream DNA repair pathways, thereby sensitizing cancer cells to
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the DNA damage induced by olaparib.[5][8] Preclinical studies have demonstrated that the

combination of AZD0156 and olaparib leads to increased DNA damage, cell cycle arrest at the

G2/M phase, and apoptosis in various cancer cell lines, including those resistant to olaparib

alone.[5]

Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the

synergistic effects of AZD0156 and olaparib combination therapy.

Table 1: In Vitro Growth Inhibition (GI50) of Olaparib in Combination with AZD0156

Cell Line Cancer Type
Olaparib GI50
(µM)

Olaparib + 33
nM AZD0156
GI50 (µM)

Fold
Potentiation

NCI-H2122
Non-Small Cell

Lung
1.8 0.4 4.5

NCI-H1568
Non-Small Cell

Lung
>10 1.7 >5.9

HCC1937
Triple-Negative

Breast
0.003 0.001 3.0

CAL-51
Triple-Negative

Breast
1.5 0.2 7.5

SNU-16 Gastric 8.8 1.1 8.0

NCI-N87 Gastric >10 2.3 >4.3

Data extracted from Riches et al., Molecular Cancer Therapeutics, 2020.[5]

Table 2: In Vivo Tumor Growth Inhibition in Patient-Derived Xenograft (PDX) Models
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PDX Model Cancer Type Treatment Group
Tumor Growth
Inhibition (%)

HBCx-10 (BRCA2

mutant)
Triple-Negative Breast Olaparib 70

Olaparib + AZD0156 95

HBCx-9 (Olaparib-

insensitive)
Triple-Negative Breast Olaparib 20

Olaparib + AZD0156 60

Data interpreted from graphical representations in Riches et al., Molecular Cancer

Therapeutics, 2020.[8]
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Caption: DNA Damage Response pathway targeted by Olaparib and AZD0156.
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Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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